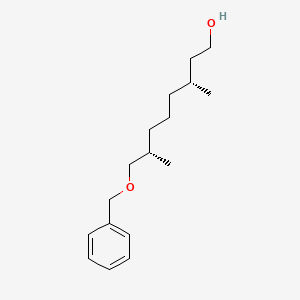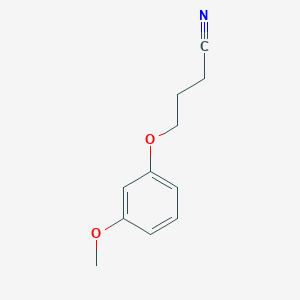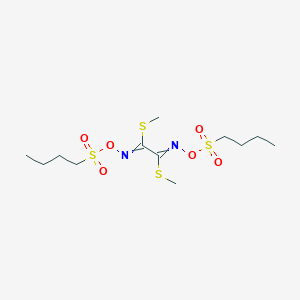
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group attached to an octanol backbone, with specific chiral centers at the 3rd and 7th positions. The presence of these chiral centers gives the compound its distinct (3R,7S) configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Octanol Backbone: This step involves the construction of the octanol backbone through a series of reactions such as aldol condensation, reduction, and hydrolysis.
Introduction of Chiral Centers: The chiral centers at the 3rd and 7th positions are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group on the octanol backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF (Tetrahydrofuran).
Substitution: Benzyl halides in the presence of a base like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted octanols.
Aplicaciones Científicas De Investigación
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparación Con Compuestos Similares
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
647035-17-4 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(3R,7S)-3,7-dimethyl-8-phenylmethoxyoctan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-15(11-12-18)7-6-8-16(2)13-19-14-17-9-4-3-5-10-17/h3-5,9-10,15-16,18H,6-8,11-14H2,1-2H3/t15-,16+/m1/s1 |
Clave InChI |
VNTGCCOQPRPJKP-CVEARBPZSA-N |
SMILES isomérico |
C[C@H](CCC[C@H](C)COCC1=CC=CC=C1)CCO |
SMILES canónico |
CC(CCCC(C)COCC1=CC=CC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)





![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)


![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)

